![molecular formula C25H38O6 B047754 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid CAS No. 63468-11-1](/img/structure/B47754.png)
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
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Overview
Description
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, also known as 1,2,4-Benzenetricarboxylic Acid 2,4-Bis(2-ethylhexyl) Ester or 2,4-DEHTM, is a chemical compound with the molecular formula C25H38O6 . It has a molecular weight of 434.6 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid consists of a benzene ring substituted with two ester groups and a carboxylic acid group . The ester groups contain 2-ethylhexyl chains, which contribute to the compound’s lipophilicity .Physical And Chemical Properties Analysis
This compound has a high molecular weight and a complex structure with 17 rotatable bonds . It has a high XLogP3 value of 7, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors .Scientific Research Applications
Catalyst in Organic Reactions
This compound acts as a catalyst in organic reactions . The mechanism of action involves the formation of a complex between its carboxylic acid group and a metal ion or another molecule. This complex can then interact with other molecules to produce an array of products .
Reagent in Biochemistry Experiments
It serves as a reagent in biochemistry experiments . The specific nature of these experiments can vary widely, but the compound’s unique chemical properties make it a valuable tool in the biochemistry lab .
Fluorescent Indicator for Protein Detection
This compound serves as a fluorescent indicator for protein detection . This is particularly useful in biological research where the detection and quantification of specific proteins can provide valuable insights into cellular function and disease processes .
Chelating Agent for Removing Heavy Metals
It is used as a chelating agent for removing heavy metals from water-based solutions . This is particularly important in environmental science and pollution control, where the removal of heavy metals from water sources is a critical concern .
Building Block in Organic Synthesis
The compound is a versatile and attractive building block in organic synthesis . For instance, it has been used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
Production of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids
The compound has been used in the production of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids . These acids were obtained in good yields of 71–86% .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound acts as a catalyst in organic reactions and serves as a reagent in biochemistry experiments . It forms a complex with its carboxylic acid group and a metal ion or another molecule . This complex can then interact with other molecules to produce an array of products .
Action Environment
It is known that the compound is stable under normal conditions .
properties
IUPAC Name |
2,4-bis(2-ethylhexoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSCEQXIHBEPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043445 |
Source
|
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
CAS RN |
63468-11-1 |
Source
|
Record name | 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63468-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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